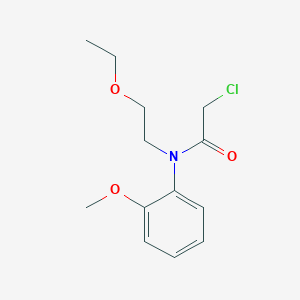
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in pain signaling. This inhibition leads to a reduction in pain sensation.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been shown to reduce pain sensation in preclinical studies. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide is a selective inhibitor of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide in combination with other pain medications to enhance their effectiveness. Another area of interest is the development of more soluble analogs of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications in various conditions.
Métodos De Síntesis
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethoxyethylamine and chloroacetyl chloride to yield 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in pain signaling. 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various other conditions, including neuropathic pain, osteoarthritis, and cough.
Propiedades
Número CAS |
100346-59-6 |
|---|---|
Nombre del producto |
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
XFOYCNISTSELBB-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
SMILES canónico |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Otros números CAS |
100346-59-6 |
Sinónimos |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







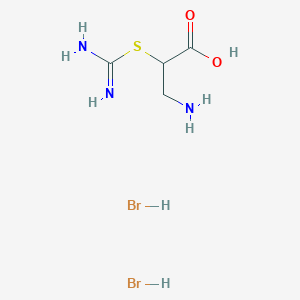
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
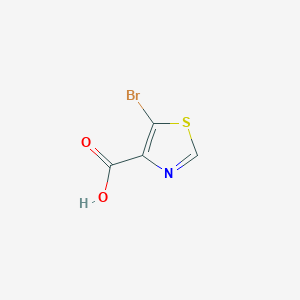
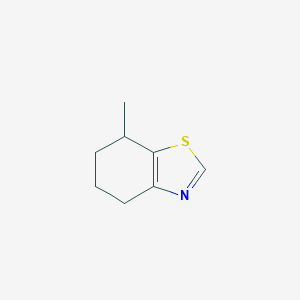
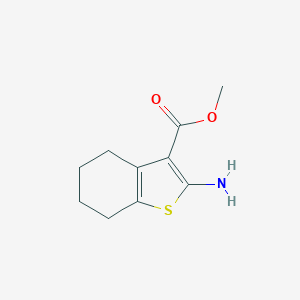
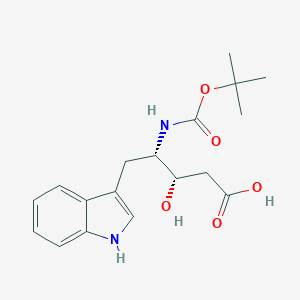
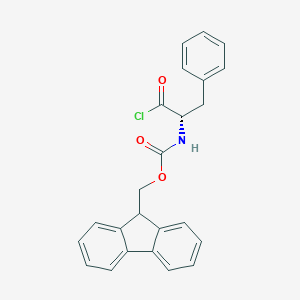
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)